1,2-Dimethylpiperidin-3-amine 1,2-Dimethylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1461708-38-2
VCID: VC2833871
InChI: InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3
SMILES: CC1C(CCCN1C)N
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

1,2-Dimethylpiperidin-3-amine

CAS No.: 1461708-38-2

Cat. No.: VC2833871

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethylpiperidin-3-amine - 1461708-38-2

Specification

CAS No. 1461708-38-2
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name 1,2-dimethylpiperidin-3-amine
Standard InChI InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3
Standard InChI Key OGWCETMUBQTQMT-UHFFFAOYSA-N
SMILES CC1C(CCCN1C)N
Canonical SMILES CC1C(CCCN1C)N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1,2-Dimethylpiperidin-3-amine features a six-membered piperidine ring with one nitrogen and five carbon atoms, with two methyl substituents at positions 1 and 2, and an amino group at position 3. The compound can exist in multiple stereoisomeric forms due to the presence of chiral centers at carbons 2 and 3, with the (2R,3R) configuration being one of the documented isomers . The compound's three-dimensional structure allows for specific spatial arrangements that influence its chemical reactivity and potential biological interactions.

Table 1: Physical and Chemical Properties of 1,2-Dimethylpiperidin-3-amine

PropertyValue
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.22 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Physical StateCrystalline solid (likely)
SolubilitySoluble in polar organic solvents
Salt FormsCommonly as hydrochloride or dihydrochloride

Stereochemistry

The presence of two chiral centers in 1,2-Dimethylpiperidin-3-amine leads to four possible stereoisomers. While the search results specifically mention the (2R,3R) configuration as the dihydrochloride salt , all four stereoisomers have distinct three-dimensional structures that may exhibit different biological activities and properties. The stereochemical purity of the compound is particularly important for pharmaceutical applications, as different stereoisomers may interact differently with biological targets.

Table 2: Stereoisomers of 1,2-Dimethylpiperidin-3-amine

StereoisomerConfigurationCAS NumberNotes
(2R,3R)-1,2-dimethylpiperidin-3-amineR at C-2, R at C-31931999-92-6 (as dihydrochloride)Documented in chemical databases
(2S,3S)-1,2-dimethylpiperidin-3-amineS at C-2, S at C-3Not specified in search resultsEnantiomer of (2R,3R) isomer
(2R,3S)-1,2-dimethylpiperidin-3-amineR at C-2, S at C-3Not specified in search resultsDiastereomer
(2S,3R)-1,2-dimethylpiperidin-3-amineS at C-2, R at C-3Not specified in search resultsDiastereomer

Chemical Reactivity

The reactivity of 1,2-Dimethylpiperidin-3-amine is determined by its functional groups. The tertiary amine at position 1 (N-methylated) has different reactivity compared to the primary amine at position 3. Based on the properties of similar piperidine derivatives, this compound likely exhibits the following reactivity patterns:

  • The primary amine at position 3 can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other nitrogen-containing derivatives.

  • The tertiary amine nitrogen provides basic properties and can form quaternary ammonium salts.

  • The compound readily forms acid addition salts, with the dihydrochloride being a common and stable form .

Synthesis Methods

Stereoselective Synthesis

For the preparation of specific stereoisomers such as the (2R,3R) configuration, stereoselective synthetic methods would be necessary. These might include:

  • Use of chiral starting materials derived from the chiral pool

  • Asymmetric reduction of prochiral precursors

  • Resolution of racemic mixtures

  • Stereoselective transformations guided by existing stereogenic centers

Optimization of reaction conditions including temperature, solvent choice, and catalyst selection would be critical for achieving high stereoselectivity and yield.

Comparative Analysis with Related Compounds

Understanding 1,2-Dimethylpiperidin-3-amine in the context of related piperidine derivatives provides valuable insights into its potential properties and applications.

Table 3: Comparison of 1,2-Dimethylpiperidin-3-amine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1,2-Dimethylpiperidin-3-amineC₇H₁₆N₂128.22 g/molReference compound
N,N-dimethylpiperidin-3-amineC₇H₁₆N₂128.22 g/molDimethylation at the 3-position amine instead of methylation at positions 1 and 2
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amineC₉H₂₁N₃171.28 g/molAdditional aminoethyl chain at position 1; dimethylation at position 3 amine
(3R)-6,6-dimethylpiperidin-3-amineC₇H₁₆N₂128.22 g/molMethyl groups at position 6 instead of positions 1 and 2
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amineC₁₄H₂₂N₂218.34 g/molBenzyl group at position 1; methyl groups at position 4 and on the 3-position amine

Structure-Activity Relationships

The specific arrangement of functional groups in 1,2-Dimethylpiperidin-3-amine, compared to related derivatives, influences its chemical properties and potential biological activities:

  • The N-methyl group at position 1 increases basicity compared to unsubstituted piperidine derivatives.

  • The methyl group at position 2 introduces steric hindrance that affects the conformation of the piperidine ring.

  • The primary amine at position 3 provides a reactive site for further functionalization.

  • The relative configuration of the methyl group at position 2 and the amine at position 3 creates a specific three-dimensional arrangement that may be important for molecular recognition.

Pharmaceutical Relevance and Applications

Role in Drug Development

Piperidine derivatives similar to 1,2-Dimethylpiperidin-3-amine have significant applications in pharmaceutical research. The stereoisomer (2R,3R)-1,2-dimethylpiperidin-3-amine dihydrochloride appears in chemical databases that typically catalog compounds of pharmaceutical interest .

Table 4: Potential Applications of 1,2-Dimethylpiperidin-3-amine

Application AreaPotential UseBasis for Inference
Pharmaceutical IntermediatesBuilding block for drug synthesisRelated compounds are used in synthesis of Janus kinase inhibitors
Medicinal ChemistryFramework for bioactive moleculesPiperidine scaffold appears in many pharmaceutical compounds
Tofacitinib ResearchStructural analogue or synthetic precursorRelated compounds are used in Tofacitinib synthesis pathways
Chemical ProbesTool for studying biological systemsAmine functionality allows for bioconjugation

Specific Pharmaceutical Connections

Related piperidine derivatives have documented roles in the synthesis of important pharmaceutical compounds:

  • Compounds with similar structures are used in the synthesis of Janus kinase (JAK) inhibitors, which are important for treating autoimmune diseases and certain cancers.

  • The piperidine scaffold appears in Tofacitinib, an immunosuppressive drug used in the treatment of rheumatoid arthritis and other inflammatory conditions .

  • The specific stereochemistry of derivatives like (2R,3R)-1,2-dimethylpiperidin-3-amine may be important for their biological activity or synthetic utility in pharmaceutical contexts .

Analytical Characterization

Chromatographic Behavior

The chromatographic properties of 1,2-Dimethylpiperidin-3-amine would be influenced by:

  • Its moderate polarity due to the presence of the primary amine group

  • Its basic character, which affects retention on acidic stationary phases

  • The specific stereochemistry of the molecule, which may allow for separation of stereoisomers using chiral chromatography methods

Future Research Directions

Research into 1,2-Dimethylpiperidin-3-amine and its derivatives could focus on several promising areas:

  • Development of efficient and stereoselective synthetic routes to specific isomers

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of structure-activity relationships between different stereoisomers and their biological targets

  • Application in the synthesis of novel pharmaceutical compounds, particularly those related to existing drugs that incorporate piperidine scaffolds

The compound's unique structural features—including the specific arrangement of methyl groups and the amine functionality—make it a potentially valuable chemical entity for continued research in both synthetic organic chemistry and pharmaceutical development.

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